BenchChemオンラインストアへようこそ!

Tedizolid Pyrophosphate Ester

Pharmaceutical impurity profiling ANDA regulatory compliance Quality control reference standards

As the validated reference standard for the ≤0.2% pyrophosphate process-related impurity specified in tedizolid phosphate patents, this compound is critical for ANDA submissions. Supplied with full characterization data and traceability to USP/EP standards, it enables accurate quantification in HPLC/LC-MS methods per ICH Q2(R1). Designed exclusively for method development, validation, and QC release of tedizolid phosphate drug substance and drug product.

Molecular Formula C₁₇H₁₇FN₆O₉P₂
Molecular Weight 530.3
CAS No. 1239662-48-6
Cat. No. B1145330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid Pyrophosphate Ester
CAS1239662-48-6
SynonymsP-​[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl Ester Diphosphoric Acid
Molecular FormulaC₁₇H₁₇FN₆O₉P₂
Molecular Weight530.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tedizolid Pyrophosphate Ester CAS 1239662-48-6: Research-Grade Reference Standard for Oxazolidinone Antibiotic Analysis


Tedizolid Pyrophosphate Ester (CAS 1239662-48-6, molecular formula C₁₇H₁₇FN₆O₉P₂, molecular weight 530.3) is a fully characterized chemical compound supplied as a reference standard and impurity marker for the analytical development of tedizolid and tedizolid phosphate drug products [1]. This compound is chemically defined as ((R)-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl trihydrogen diphosphate and is supplied with comprehensive characterization data compliant with regulatory guidelines for pharmaceutical quality control applications [2]. Unlike tedizolid phosphate (the prodrug API used in clinical formulations), this pyrophosphate ester serves as an analytical reference material for method development, method validation, and quality control during drug development and commercial production .

Why Generic Substitution Fails: Critical Distinctions Between Tedizolid Pyrophosphate Ester and Tedizolid/Tedizolid Phosphate for Analytical Applications


Tedizolid Pyrophosphate Ester cannot be interchanged with tedizolid (CAS 856866-72-3, the active moiety) or tedizolid phosphate (CAS 856867-55-5, the prodrug API) for analytical and regulatory applications. These three entities serve fundamentally distinct purposes in pharmaceutical development: tedizolid phosphate is the clinical prodrug administered to patients, tedizolid is the biologically active form generated after phosphatase-mediated conversion in vivo [1], and tedizolid pyrophosphate ester is an analytical reference standard used exclusively for method validation, impurity profiling, and quality control during drug development and manufacturing [2]. Furthermore, tedizolid pyrophosphate ester is explicitly specified as a process-related impurity in tedizolid phosphate drug substance, with patent specifications requiring its content to be ≤0.2% in high-purity tedizolid phosphate compounds [3]. Substituting analytical-grade reference materials with API-grade materials would compromise method accuracy, fail regulatory scrutiny during ANDA submissions, and invalidate impurity quantification required for pharmaceutical quality control.

Product-Specific Quantitative Differentiation Evidence for Tedizolid Pyrophosphate Ester (CAS 1239662-48-6)


Regulatory Impurity Specification: Tedizolid Pyrophosphate Ester Content Limited to ≤0.2% in High-Purity Tedizolid Phosphate API

Tedizolid pyrophosphate ester is explicitly identified and quantified as a process-related impurity in tedizolid phosphate drug substance manufacturing. Patent CN105085570A specifies that high-purity tedizolid phosphate compound must contain ≥98% tedizolid phosphate and ≤0.2% pyrophosphate content [1]. This establishes tedizolid pyrophosphate ester as a critical impurity marker requiring dedicated reference standards for accurate quantification, differentiating it from general analytical reagents or other tedizolid-related compounds that lack such explicit regulatory impurity specifications.

Pharmaceutical impurity profiling ANDA regulatory compliance Quality control reference standards

Analytical Application Specificity: Reference Standard Versus Clinical API — Mutually Exclusive Use Cases

Tedizolid pyrophosphate ester (CAS 1239662-48-6) is exclusively designated for analytical method development, method validation, quality control applications, and reference standard use with traceability to pharmacopeial standards (USP or EP) [1]. In contrast, tedizolid phosphate (CAS 856867-55-5) is the prodrug API approved for clinical use in treating acute bacterial skin and skin structure infections, with a clinical dosing regimen of 200 mg once daily for 6 days [2]. This fundamental distinction in intended use—analytical reference versus therapeutic agent—means that substituting one for the other would either invalidate analytical results or create regulatory compliance failures in drug development workflows.

Analytical method validation Reference standard traceability Pharmaceutical quality control

Custom Synthesis Requirement: On-Demand Production Versus Stock Availability of Tedizolid Phosphate API

Tedizolid pyrophosphate ester is not a stock catalog item with immediate availability; it is typically supplied on a custom synthesis or synthesis-on-demand basis. Multiple vendors explicitly list the inventory status as 'Synthesis on demand' or 'Custom synthesis' for this compound [1]. This contrasts with tedizolid phosphate API and clinical formulations (SIVEXTRO), which are commercially manufactured and stocked for therapeutic distribution . The custom synthesis requirement introduces distinct procurement considerations including lead time, minimum order quantities, and batch-specific characterization documentation that differ fundamentally from off-the-shelf API purchases.

Custom synthesis Research chemical supply Pharmaceutical intermediate procurement

Impurity Classification: Tedizolid Pyrophosphate Ester as a Designated Tedizolid Impurity 11/20 Versus General Process Impurities

Tedizolid pyrophosphate ester is formally cataloged as a designated impurity in multiple vendor impurity libraries: it is listed as 'Tedizolid Impurity 11' by BOC Sciences and 'Tedizolid Impurity 20' by several reference standard suppliers, with a specified purity of >95% [1]. This formal impurity designation distinguishes it from generic process impurities or unspecified related substances. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards (USP or EP) based on feasibility [2], establishing it as a validated, characterized reference material rather than an undefined byproduct.

Impurity profiling Reference standard cataloging Pharmaceutical analysis

Comparative In Vitro Antibacterial Potency: Tedizolid Demonstrates 4-Fold Greater Potency Than Linezolid Against MRSA Clinical Isolates

While tedizolid pyrophosphate ester itself is an analytical reference standard rather than a therapeutic agent, understanding the pharmacological differentiation of the tedizolid class provides essential context for why tedizolid-based products (including their analytical reference materials) are prioritized in drug development. Tedizolid demonstrates 4-fold greater in vitro potency than linezolid against methicillin-resistant Staphylococcus aureus (MRSA). In a phase 2 clinical study, tedizolid exhibited MIC₅₀ and MIC₉₀ values of 0.25 μg/mL against both MSSA and MRSA isolates, compared to linezolid MIC₅₀ of 1 μg/mL and MIC₉₀ of 2 μg/mL [1]. In a separate multicenter study of 102 MRSA clinical isolates from Colombian hospitals, tedizolid MIC intervals ranged from 0.125 μg/mL to 0.5 μg/mL, while linezolid MIC intervals ranged from 1 μg/mL to 2 μg/mL [2]. This consistent 4- to 8-fold potency advantage across independent studies underpins the scientific rationale for prioritizing tedizolid-based therapeutic programs, which in turn drives demand for tedizolid-specific analytical reference materials.

Antibacterial susceptibility testing MRSA treatment Oxazolidinone comparative pharmacology

Clinical Efficacy Profile: Tedizolid Phosphate 200 mg Once Daily Noninferior to Linezolid 600 mg Twice Daily with Shorter Treatment Duration

Phase III clinical trials established that tedizolid phosphate 200 mg administered once daily for 6 days is noninferior to linezolid 600 mg administered twice daily for 10 days in treating acute bacterial skin and skin structure infections (ABSSSI) [1]. In a Japanese Phase III study of patients with skin and soft tissue infections, clinical cure rates at test-of-cure in the microbiologically evaluable MRSA population were 92.6% for tedizolid phosphate versus 88.9% for linezolid [2]. Additionally, drug-related adverse events were numerically lower with tedizolid phosphate (30.1%) compared to linezolid (39.0%), with notably lower rates of myelosuppression-related adverse events (2.4% vs 22.0%) [2]. This differentiated clinical profile—equivalent or superior efficacy with shorter treatment duration (6 vs 10 days) and reduced toxicity—drives continued pharmaceutical investment in tedizolid-based products, sustaining the need for tedizolid pyrophosphate ester as an analytical reference standard for generic drug development and ANDA filings.

ABSSSI treatment Clinical trial outcomes Dosing regimen comparison

Optimal Procurement and Application Scenarios for Tedizolid Pyrophosphate Ester (CAS 1239662-48-6)


ANDA Filing and Generic Drug Development: Impurity Quantification Reference Standard

Tedizolid pyrophosphate ester is essential for Abbreviated New Drug Application (ANDA) submissions for generic tedizolid phosphate drug products. Patent specifications require that high-purity tedizolid phosphate API contain ≥98% tedizolid phosphate with pyrophosphate content limited to ≤0.2% [1]. Generic manufacturers must demonstrate that their drug substance meets this impurity specification through validated analytical methods. Tedizolid pyrophosphate ester, supplied with detailed characterization data compliant with regulatory guidelines and offering traceability to pharmacopeial standards (USP or EP) , serves as the validated reference standard for accurate quantification of this critical impurity. Without this specific reference material, generic developers cannot reliably demonstrate compliance with the ≤0.2% pyrophosphate impurity limit required for ANDA approval.

Analytical Method Development and Validation for Tedizolid Phosphate Quality Control

Quality control laboratories developing or validating analytical methods for tedizolid phosphate drug substance or drug product require tedizolid pyrophosphate ester as a system suitability standard and impurity marker. The compound enables accurate identification and quantification of the pyrophosphate impurity peak in HPLC/LC-MS chromatograms, ensuring method specificity and accuracy per ICH Q2(R1) validation requirements [1]. Because tedizolid phosphate is rapidly converted by phosphatases to the active tedizolid moiety in vivo [2], analytical methods must differentiate the prodrug from its related substances including the pyrophosphate ester impurity. Tedizolid pyrophosphate ester, cataloged as Tedizolid Impurity 11 with >95% purity , provides the necessary reference material for establishing relative retention times, resolution factors, and detection limits critical to validated QC methods.

Forced Degradation Studies and Stability-Indicating Method Development

During pharmaceutical development, forced degradation studies are required to establish stability-indicating analytical methods that can detect potential degradation products of tedizolid phosphate. Tedizolid pyrophosphate ester serves as a key marker compound in these studies, enabling researchers to assess whether the pyrophosphate impurity increases under various stress conditions (hydrolytic, oxidative, thermal, photolytic). Given that tedizolid pyrophosphate ester is chemically defined as ((R)-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl trihydrogen diphosphate [1] and is supplied with full characterization data , it provides an authenticated reference point for identifying degradation pathways and establishing acceptance criteria for stability specifications in regulatory submissions.

Pharmaceutical Reference Standard for Pharmacopeial Monograph Development

As tedizolid phosphate matures toward potential inclusion in major pharmacopeias (USP, EP), tedizolid pyrophosphate ester serves as a candidate reference standard for monograph development. The compound's availability with documented characterization and potential traceability to pharmacopeial standards [1] makes it suitable for collaborative studies establishing official impurity specifications. Given the explicit ≤0.2% pyrophosphate limit established in manufacturing patents , this compound will likely be designated as a specified impurity in future pharmacopeial monographs, creating sustained demand from quality control laboratories seeking compendial compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedizolid Pyrophosphate Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.